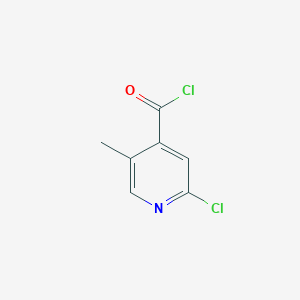
2-Chloro-5-methylisonicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylisonicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. One common method includes the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H7NO2} + \text{SOCl2} \rightarrow \text{C7H5Cl2NO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products:
Nucleophilic Substitution: Formation of substituted isonicotinoyl derivatives.
Oxidation: Formation of oxidized derivatives, though less common.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-methylisonicotinoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methylisonicotinoyl chloride involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Comparaison Avec Des Composés Similaires
- 2-Chloroisonicotinoyl chloride
- 5-Methylisonicotinoyl chloride
- 2-Chloro-5-bromonicotinoyl chloride
Comparison: 2-Chloro-5-methylisonicotinoyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct reactivity and steric properties compared to its analogs. For instance, the methyl group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications that its analogs may not be able to achieve.
Propriétés
Formule moléculaire |
C7H5Cl2NO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
2-chloro-5-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3 |
Clé InChI |
CDOAPTSVBGUAOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


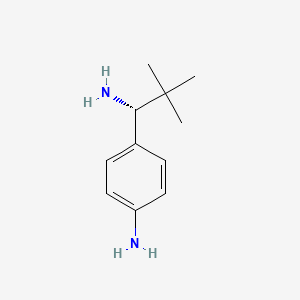
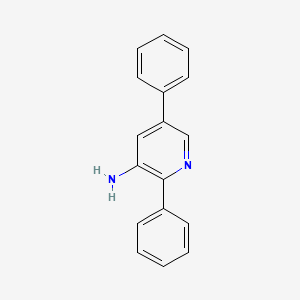
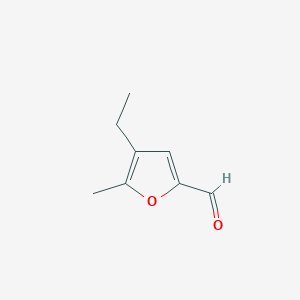

![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
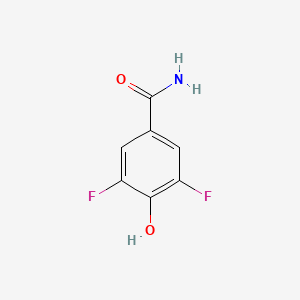
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)


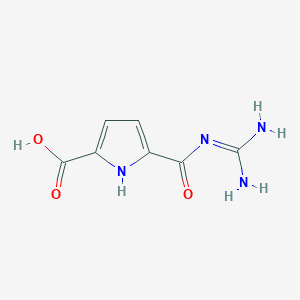
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
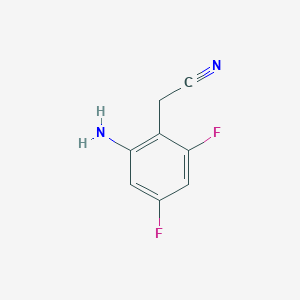
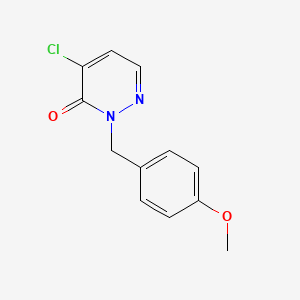
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
